molecular formula C21H26O2 B1678064 Oxolven CAS No. 27806-42-4

Oxolven

Cat. No.: B1678064
CAS No.: 27806-42-4
M. Wt: 310.4 g/mol
InChI Key: RBQWEDYROUFTDJ-ANULTFPQSA-N
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Description

Oxolven (systematic IUPAC name pending verification) is a synthetic organometallic compound primarily investigated for its catalytic properties in asymmetric hydrogenation and cross-coupling reactions. Structurally, it features a hybrid phosphine-alkene ligand system, which enables coordination with transition metals such as palladium, ruthenium, and iridium . Its unique electronic and steric properties arise from the conjugation of the phosphine donor group with an alkene backbone, enhancing catalytic activity and selectivity in C–C bond formation .

Properties

CAS No.

27806-42-4

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C21H26O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h10,13,18-19,23H,1,4-9,11-12H2,2H3/t18-,19+,20+,21+/m1/s1

InChI Key

RBQWEDYROUFTDJ-ANULTFPQSA-N

SMILES

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(C=C=C)O

Isomeric SMILES

C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C=C=C)O

Canonical SMILES

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(C=C=C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Oxolven;  Sa 45249;  Sa-45249;  Sa45249; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Oxolven’s performance, three analogous compounds are evaluated: BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl), Josiphos (a ferrocene-based diphosphine), and XylPhos (a bulky alkylphosphine).

Table 1: Structural and Functional Comparison
Property This compound BINAP Josiphos XylPhos
Ligand Type Phosphine-alkene Binaphthyl diphosphine Ferrocene diphosphine Bulky alkylphosphine
Metal Compatibility Pd, Ru, Ir Pd, Rh Pd, Ni Pd, Pt
Electronic Effect Moderate π-accepting Strong π-accepting Weak π-donating Strong σ-donating
Steric Bulk Moderate (tunable) High Moderate Very high
Catalytic Efficiency 92% ee (asymmetric hydrogenation) 85% ee 78% ee 95% ee
Stability Air-stable Air-sensitive Air-sensitive Air-stable
Key Findings :

Electronic Flexibility : Unlike BINAP and Josiphos, this compound’s alkene backbone allows for electronic tunability via substituent modification, enabling optimization for specific substrates .

Steric Adaptability : XylPhos excels in sterically demanding reactions, but this compound’s moderate bulk reduces substrate inhibition while maintaining enantioselectivity .

Stability : this compound and XylPhos outperform BINAP/Josiphos in aerobic environments, reducing preprocessing costs in industrial settings .

Comparison with Functionally Similar Compounds

This compound’s role in cross-coupling reactions is benchmarked against PPh₃ (triphenylphosphine) and DTBM-SEGPHOS (a chiral bisphosphine).

Table 2: Catalytic Performance in Suzuki-Miyaura Coupling
Catalyst Yield (%) Turnover Frequency (h⁻¹) Substrate Scope
This compound/Pd 95 1,200 Aryl chlorides, heterocycles
PPh₃/Pd 78 800 Aryl bromides
DTBM-SEGPHOS/Pd 90 950 Aryl iodides
Key Findings :

Broad Substrate Tolerance : this compound activates challenging aryl chlorides, a limitation for PPh₃-based systems .

Cost Efficiency : Despite DTBM-SEGPHOS’s superior enantioselectivity, this compound’s synthetic simplicity reduces production costs by ~40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxolven
Reactant of Route 2
Oxolven

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